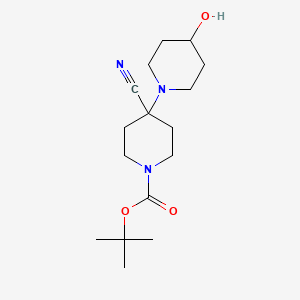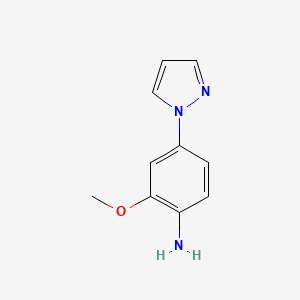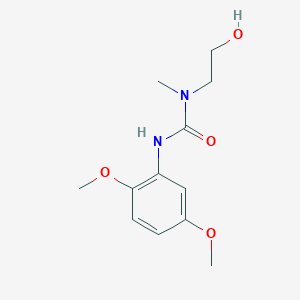
N'-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea
Descripción general
Descripción
N-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea (NDPHEM) is an important synthetic compound that has been used for a variety of scientific and industrial applications. NDPHEM is a versatile compound that can be used in a wide range of synthetic reactions, including the synthesis of various organic molecules, as well as a range of other chemical reactions. NDPHEM is also a useful reagent for the synthesis of a variety of pharmaceuticals and other products.
Aplicaciones Científicas De Investigación
Chemistry and Material Science Applications
Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin This study reviews the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significant difference in the reaction mechanism of C6-C2-type and C6-C3-type model compounds. The presence of a γ-hydroxymethyl group significantly affects the reaction route, with a hydride transfer mechanism playing a greater role than previously expected. This research could have implications for the development of new chemical processes and materials based on lignin, a major component of plant biomass (Yokoyama, 2015).
Conversion of Plant Biomass to Furan Derivatives This review focuses on the synthesis of 5-Hydroxymethylfurfural (HMF) from plant feedstocks and its potential applications in producing monomers, polymers, and fuels. The study discusses various HMF derivatives, including 2,5-furandicarboxylic acid and 2,5-dimethylfuran, highlighting the role of these compounds in replacing non-renewable hydrocarbon sources. This research underscores the importance of biomass-derived chemicals in sustainable material science and chemical engineering (Chernyshev, Kravchenko, & Ananikov, 2017).
Pharmacology and Toxicology
Pharmacokinetics, Pharmacodynamics, and Toxicology of New Psychoactive Substances Although directly mentioning 2C-B and other psychoactive substances, this paper reviews the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, providing insights into their effects comparable to common illicit drugs. It emphasizes the need for understanding the health risks associated with these substances, which could be relevant for assessing the safety profile of related chemical compounds (Nugteren-van Lonkhuyzen et al., 2015).
Psychedelics as Anti-inflammatory Agents This review discusses the role of 5-HT2A receptor agonists, also known as psychedelics, in anti-inflammatory responses. Highlighting studies using the 5-HT2A agonist (R)-2,5-dimethoxy-4-iodoamphetamine to treat inflammation, it suggests that psychedelics may have therapeutic potential beyond their psychoactive effects, indicating a broader application spectrum for similar compounds (Flanagan & Nichols, 2018).
Environmental and Health Safety
Environmental Epigenetics and Genome Flexibility This review consolidates findings on environmentally induced adverse effects on 5-hydroxymethylcytosine patterns in mammalian genomes. It discusses how environmental factors like drugs and pollutants can induce epigenetic responses, altering genome regulation. This research is crucial for understanding how chemical compounds, potentially including N'-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea, might influence epigenetic mechanisms and organismal health (Efimova et al., 2020).
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-(2-hydroxyethyl)-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-14(6-7-15)12(16)13-10-8-9(17-2)4-5-11(10)18-3/h4-5,8,15H,6-7H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSCQNKISZZXLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)NC1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B1398111.png)
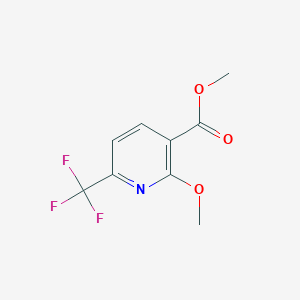
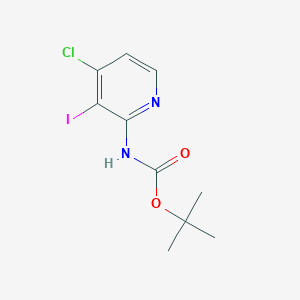
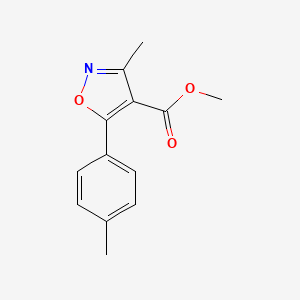
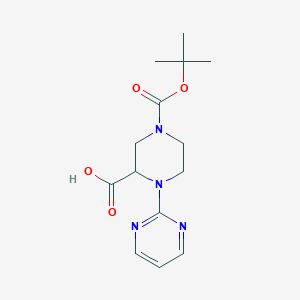
![Thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)-](/img/structure/B1398118.png)
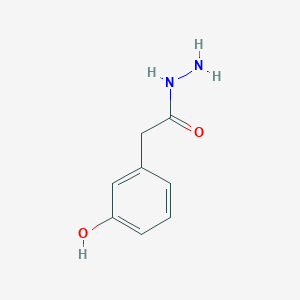
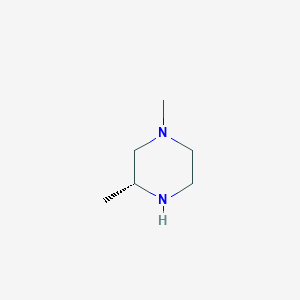
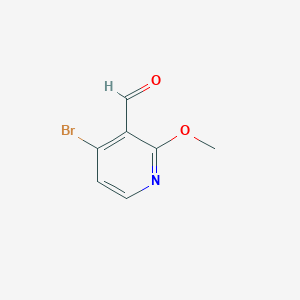
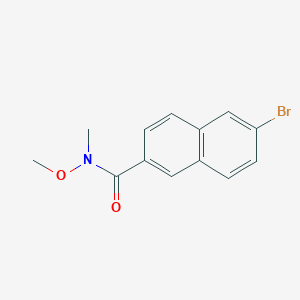
![Tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1398127.png)
